1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-yl-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)12-3-1-2-4-13(12)21-14(23)20-10-6-8-22-11(9-10)5-7-19-22/h1-9H,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAQIDRDKTFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are antibiotic-resistant Gram-positive bacteria. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Mode of Action
This compound interacts with its targets by inhibiting their growth and preventing the development of biofilms. It eradicates preformed biofilms effectively and is more potent than the control antibiotic vancomycin. The compound’s mode of action suggests targets that have a global effect on bacterial cell function.
Biochemical Pathways
It is known that the compound has a broad range of inhibitory effects, suggesting that it impacts multiple pathways.
Pharmacokinetics
The compound has shown low toxicity to cultured human embryonic kidney cells, indicating a favorable safety profile.
Result of Action
The compound’s action results in the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development. It has also been found to be very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium.
Biochemical Analysis
Biochemical Properties
The compound 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea has been found to interact with various enzymes and proteins, leading to a broad range of inhibitory effects. These interactions can influence the function of these biomolecules, potentially affecting various biochemical reactions.
Cellular Effects
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea has been shown to have significant effects on various types of cells. For instance, it has been found to be an effective growth inhibitor of antibiotic-resistant Gram-positive bacteria. It also prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Molecular Mechanism
The molecular mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea involves a variety of interactions at the molecular level. For example, it has been found to inhibit the cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression.
Biological Activity
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that belongs to the class of pyrazolo derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is characterized by the presence of a pyrazolo[1,5-a]pyridine moiety and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.
The mechanism of action for this compound involves its interaction with specific molecular targets. It has been shown to inhibit various kinases and enzymes involved in cellular signaling pathways. For instance, compounds with similar structures have been identified as potent inhibitors of the p38 MAP kinase pathway, which is implicated in inflammatory responses and various diseases such as arthritis and cancer .
Biological Activities
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea exhibits several biological activities:
- Anticancer Activity : Research indicates that pyrazolo derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against antibiotic-resistant bacteria. Studies have reported its efficacy against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant activity .
Case Studies
Several studies have highlighted the biological activity of pyrazolo derivatives:
- Inhibition of p38 MAP Kinase : A study found that certain pyrazolo derivatives exhibited potent inhibition of p38 MAP kinase with IC50 values as low as 13 nM, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antitumor Activity : In vitro studies demonstrated that related compounds could inhibit tumor growth in various cancer cell lines. For instance, one derivative showed an IC50 value of 25 nM against gastric cancer cells, indicating strong antitumor effects .
- Antimicrobial Efficacy : A recent investigation reported that a structurally similar compound displayed MIC values ranging from 0.5 to 1.0 μg/mL against drug-resistant Mycobacterium tuberculosis, showcasing its potential as an effective treatment option for resistant infections .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The 2-(trifluoromethyl)phenyl group distinguishes this compound from analogs with other substituents:
*Estimated based on molecular formula (C₁₅H₁₁F₃N₄O).
Key Insights :
Core Scaffold Modifications
Pyrazolo[1,5-a]pyridine derivatives are often compared to pyrazolo[1,5-a]pyrimidines ():
Key Insights :
- Pyrazolo-pyrimidines (e.g., ) are more commonly studied for antifungal and antitumor activities due to their planar, heteroaromatic cores, which enhance DNA intercalation or enzyme inhibition .
- The pyrazolo-pyridine core in the target compound may offer distinct pharmacokinetic profiles, such as altered solubility or bioavailability.
Urea-Linked Derivatives in Drug Discovery
Urea derivatives are prevalent in kinase inhibitors and GPCR modulators. Notable analogs include:
Key Insights :
- Piperidine-urea derivatives () highlight the versatility of urea in scaffold diversification.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling pyrazolo[1,5-a]pyridine derivatives with substituted phenylurea precursors. Key steps include:
- Use of coupling agents like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) in inert atmospheres (e.g., 1,4-dioxane at 110°C for 24 hours) to ensure regioselectivity .
- Acid-base neutralization with triethylamine to stabilize intermediates .
- Recrystallization from methanol or ethanol/acetone mixtures to purify the final product, achieving ≥66% yields under optimized conditions .
- Data Contradictions : Yields vary depending on solvent polarity and temperature gradients. For example, reactions in methanol may yield lower purity compared to mixed-solvent systems .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Single-crystal analysis confirms bond angles (e.g., C–H = 0.93–0.98 Å) and torsion angles (e.g., −178.37° for aromatic rings) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve trifluoromethyl (δ ~120 ppm) and pyridinyl proton signals (δ 7.0–8.5 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular mass alignment with theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrazolo[1,5-a]pyridine functionalization in this compound?
- Methodology :
- Computational modeling : Density functional theory (DFT) predicts electron density distribution at pyridin-5-yl and urea nitrogen sites, favoring nucleophilic attack at the 5-position .
- Kinetic studies : Monitor intermediates via time-resolved IR spectroscopy to identify rate-limiting steps (e.g., cyclization vs. trifluoromethyl group stabilization) .
Q. How do steric and electronic effects of the 2-(trifluoromethyl)phenyl group influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., Cl, F, CF₃) using enzyme inhibition assays (e.g., kinase or benzodiazepine receptor binding) .
- Molecular docking : Simulate interactions with target proteins (e.g., KDR kinase) to identify hydrophobic pockets stabilized by the CF₃ group .
- Data Contradictions : While CF₃ enhances lipophilicity (logP ~3.5), excessive steric bulk may reduce binding affinity in certain receptor subtypes .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process control : Implement design of experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) via factorial designs .
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
- Data Contradictions : Variability in impurity profiles (e.g., residual solvents) requires tailored recrystallization protocols .
Experimental Design & Data Analysis
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodology :
- Comparative refinement : Analyze multiple crystal structures (e.g., CCDC entries) to identify common torsion angles and hydrogen-bonding networks .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing motifs .
Q. What statistical methods are optimal for analyzing dose-response data in preclinical studies?
- Methodology :
- Non-linear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .
- ANOVA : Compare efficacy across analogs with post-hoc Tukey tests to control Type I errors .
Tables
Table 1 : Key Synthetic Parameters and Yields
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Coupling agent | PyBroP | 66–98 | |
| Solvent system | 1,4-dioxane/EtOH | 66.78 | |
| Temperature | 110°C | 98 |
Table 2 : Biological Activity of Analogues
| Substituent | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| CF₃ | 12.3 | KDR kinase | |
| Cl | 45.6 | Benzodiazepine receptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
